molecular formula C11H18F2N4O B11738882 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738882
M. Wt: 260.28 g/mol
InChI Key: WXVZKYZVSVYVLO-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. Its unique structure, which includes a pyrazole ring substituted with amino, butyl, difluoroethyl, and carboxamide groups, makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: It may affect cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the n-methyl group.

    3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-methylcarboxamide: Contains a methylcarboxamide group instead of a carboxamide group.

Uniqueness

The presence of the n-methyl group and the specific arrangement of functional groups in 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C11H18F2N4O

Molecular Weight

260.28 g/mol

IUPAC Name

3-amino-N-butyl-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H18F2N4O/c1-3-4-5-16(2)11(18)8-6-17(7-9(12)13)15-10(8)14/h6,9H,3-5,7H2,1-2H3,(H2,14,15)

InChI Key

WXVZKYZVSVYVLO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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